

Application Notes: Synthesis of Bioactive Molecules Using 4-Methoxy-2-methylphenyl Isothiocyanate

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Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl
isothiocyanate

Cat. No.: B1583201

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic applications of **4-methoxy-2-methylphenyl isothiocyanate**, a versatile reagent for constructing a diverse range of biologically active molecules. We will explore its core reactivity, provide detailed experimental protocols for the synthesis of key scaffolds, and discuss the pharmacological profiles of the resulting compounds, with a focus on anticancer, antimicrobial, and antioxidant agents.

Section 1: The Reagent – Physicochemical Properties and Reactivity

Chemical Profile of 4-Methoxy-2-methylphenyl Isothiocyanate

While specific experimental data for **4-methoxy-2-methylphenyl isothiocyanate** is not widely published, its properties can be inferred from its close structural analog, 4-methoxyphenyl isothiocyanate. The addition of the ortho-methyl group is expected to introduce steric hindrance and slightly modify the electronic properties of the phenyl ring.

Property	Value (Estimated/Analog Data)	Source
CAS Number	2284-20-0 (analog)	[1]
Molecular Formula	C ₉ H ₉ NOS	
Molecular Weight	179.24 g/mol	
Appearance	Clear colorless to yellow liquid (analog)	[2]
Boiling Point	280-281 °C (analog)	
Density	~1.1-1.2 g/mL at 25 °C (analog)	

Core Reactivity: The Isothiocyanate Functional Group

The synthetic utility of **4-methoxy-2-methylphenyl isothiocyanate** stems from the electrophilic nature of the central carbon atom in the isothiocyanate moiety (-N=C=S). This carbon is highly susceptible to nucleophilic attack by heteroatoms, most commonly nitrogen and sulfur. This reactivity is the foundation for creating a vast library of derivative compounds.

Influence of Phenyl Ring Substituents

The specific substitution pattern on the phenyl ring provides a nuanced control over the reagent's reactivity and the properties of the resulting molecules:

- 4-Methoxy Group:** As a strong electron-donating group, the methoxy substituent increases electron density on the phenyl ring. This can slightly reduce the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate. However, its primary role in drug design is often to act as a hydrogen bond acceptor and improve the pharmacokinetic profile of the final bioactive molecule.
- 2-Methyl Group:** The ortho-methyl group introduces steric hindrance around the reactive isothiocyanate center. This may slow down the reaction rate with bulky nucleophiles. From a medicinal chemistry perspective, this methyl group can serve as a critical component for

establishing specific interactions within a biological target's binding pocket, potentially enhancing potency or selectivity.

Handling and Safety

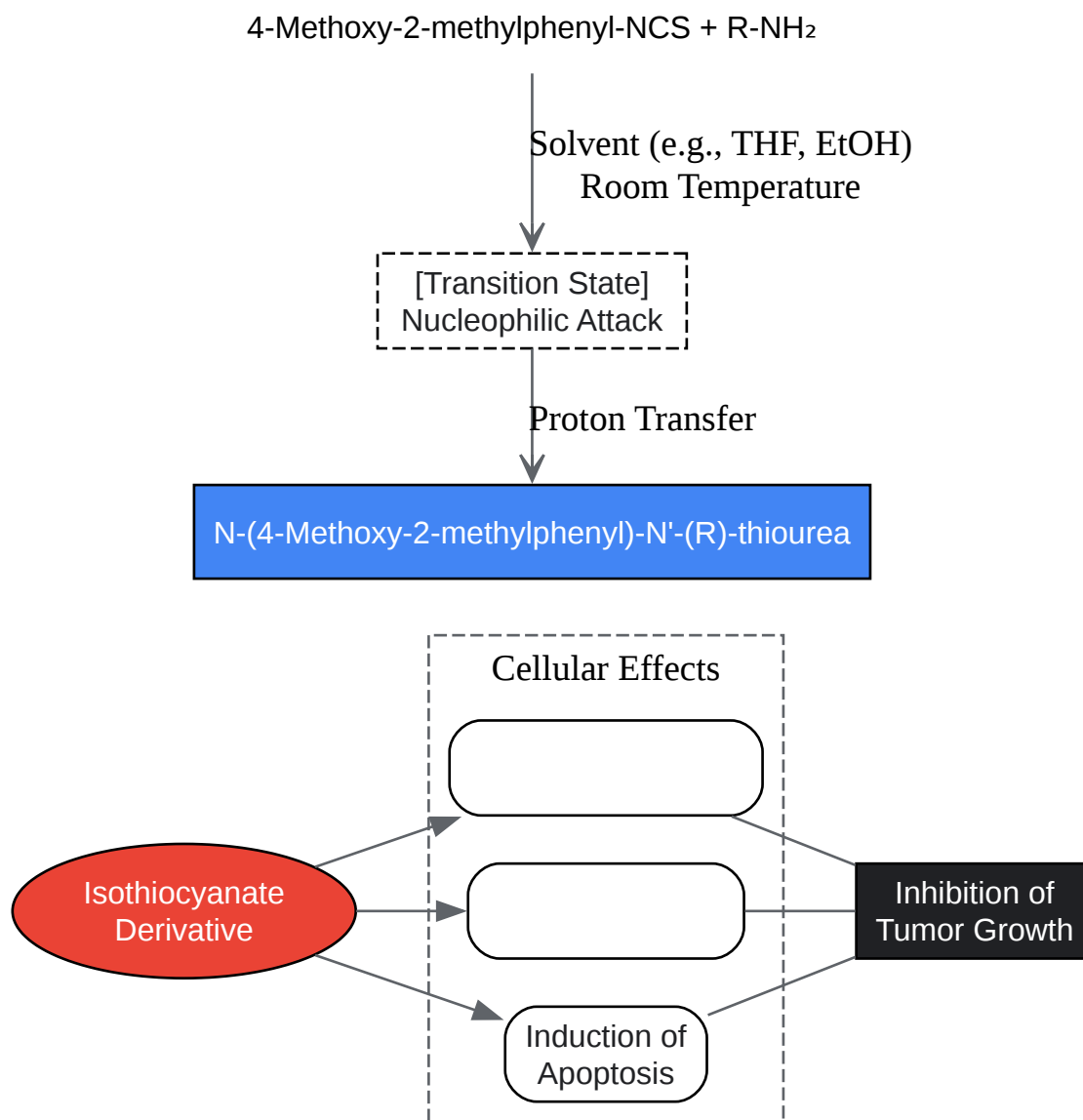
Isothiocyanates are known lachrymators and skin/respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The compound is also sensitive to moisture and should be stored under an inert atmosphere.

Section 2: Synthesis of Key Bioactive Scaffolds

The most fundamental application of **4-methoxy-2-methylphenyl isothiocyanate** is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. These thioureas are not only often bioactive themselves but also serve as key intermediates for more complex heterocyclic systems.[\[3\]](#)[\[4\]](#)

The Cornerstone Reaction: Synthesis of N,N'-Disubstituted Thioureas

Mechanistic Insight: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. This reaction is typically high-yielding and clean.[\[5\]](#)



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